Distearoyl phosphatidylglycerol

Catalog No.
S595393
CAS No.
4537-78-4
M.F
C₄₂H₈₃O₁₀P
M. Wt
779.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Distearoyl phosphatidylglycerol

CAS Number

4537-78-4

Product Name

Distearoyl phosphatidylglycerol

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Molecular Formula

C₄₂H₈₃O₁₀P

Molecular Weight

779.1 g/mol

InChI

InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48)

InChI Key

FVJZSBGHRPJMMA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

Octadecanoic Acid 1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester; Stearic Acid 3-Hydroxypropylene ester Hydrogen 2,3-Dihydroxypropyl Phosphate;1,2-Di-stearin 1-Glycerophosphate; DSPG; Distearoylphosphatidylglycerol

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC

Cystic fibrosis (CF) is a genetic disorder that affects the lungs, pancreas, and other organs. One of the hallmarks of CF is the production of thick and sticky mucus that can clog the airways and lead to infections. Research has shown that CF patients have lower levels of phosphatidylglycerol in their respiratory mucus compared to healthy individuals [].

DSPG and Cystic Fibrosis

Studies have explored the potential of DSPG as a therapeutic approach for improving mucociliary transport in CF patients. Here's what the research suggests:

  • Mechanism of action: It is believed that DSPG acts by reducing the adhesiveness of the mucus, making it easier for the cilia (tiny hair-like structures) to move the mucus out of the airways [].
  • Liposomal delivery: Research has focused on using DSPG in the form of liposomes, which are microscopic spheres made of phospholipids that can encapsulate drugs and deliver them to specific sites in the body. Studies have shown that DSPG liposomes can effectively improve the transport properties of CF mucus, leading to increased clearance by cough and cilia [, ].

Distearoyl phosphatidylglycerol is a specific type of phosphatidylglycerol characterized by the presence of two stearic acid chains. Its chemical formula is C42_{42}H83_{83}O10_{10}P, and it plays a crucial role in membrane biology, particularly in bacterial membranes and certain eukaryotic systems. This compound is notable for its unique structural features, which include a glycerol backbone linked to two long-chain fatty acids (both stearic acid), and a phosphate group that contributes to its amphiphilic nature, allowing it to participate effectively in membrane formation and stability .

DSPG's primary mechanism of action in scientific research is related to its ability to form liposomes. Liposomes composed of DSPG, alone or combined with other phospholipids, can encapsulate therapeutic agents and deliver them to specific targets within the body. The liposomal structure protects the encapsulated drug from degradation and allows for controlled release at the target site [].

For instance, research has explored DSPG-based liposomes for delivering drugs to treat cystic fibrosis by improving mucus clearance.

DSPG is generally considered to have low toxicity []. However, some potential safety concerns include:

  • Dosage Dependence: As with any compound, excessive intake of DSPG could lead to unintended effects.
  • Immune Response: In rare cases, individuals may experience an immune response to DSPG used in drug delivery systems [].
Typical of membrane lipids, including:

  • Hydrolysis: The cleavage of ester bonds can occur under acidic or basic conditions, leading to the release of free fatty acids and glycerol.
  • Transesterification: This reaction involves the exchange of acyl groups between glycerol and other fatty acids, altering the lipid composition without breaking the glycerol backbone.
  • Oxidation: Unsaturated fatty acids can undergo oxidation, leading to the formation of lipid peroxides, which may affect membrane integrity and function .

These reactions are crucial for maintaining membrane fluidity and functionality in biological systems.

Distearoyl phosphatidylglycerol exhibits significant biological activity, particularly in:

  • Membrane Structure: It contributes to the formation of lipid bilayers, which are essential for cellular integrity and function.
  • Drug Delivery: In pharmaceutical applications, distearoyl phosphatidylglycerol has been shown to enhance the retention of drugs like amphotericin B in nanoemulsions, improving therapeutic efficacy .
  • Cell Signaling: As a component of cell membranes, it participates in signaling pathways that regulate various cellular processes .

The synthesis of distearoyl phosphatidylglycerol typically involves enzymatic pathways:

  • Condensation of Phosphatidic Acid: The initial step involves the condensation of phosphatidic acid with cytidine triphosphate, catalyzed by phosphatidate cytidyltransferases.
  • Formation of CDP-Diacylglycerol: This intermediate reacts with glycerol-3-phosphate via phosphatidylglycerophosphate synthase to form 3-sn-phosphatidyl-1'-sn-glycerol 3'-phosphoric acid.
  • Dephosphorylation: Finally, dephosphorylation occurs through phosphatases to yield distearoyl phosphatidylglycerol .

This biosynthetic pathway highlights its importance in both prokaryotic and eukaryotic organisms.

Distearoyl phosphatidylglycerol has several applications:

  • Pharmaceutical Formulations: It is used in drug delivery systems due to its ability to form stable lipid bilayers that encapsulate therapeutic agents.
  • Biotechnology: Employed in the creation of liposomes for vaccine delivery and gene therapy.
  • Research: Utilized in studies investigating membrane dynamics and lipid interactions within cellular environments .

Studies have shown that distearoyl phosphatidylglycerol interacts with various biomolecules:

  • Amphotericin B: Forms hydrophobic ion pairs that enhance drug retention in lipid formulations .
  • Proteins: Interacts with membrane proteins influencing their activity and stability.
  • Other Lipids: Participates in complex lipid interactions that modulate membrane properties such as fluidity and permeability .

These interactions are critical for understanding its role in cellular processes.

Distearoyl phosphatidylglycerol can be compared with other related compounds such as:

Compound NameStructure TypeUnique Features
Dioleoyl PhosphatidylglycerolGlycerophospholipidContains two oleic acid chains; more fluid than distearoyl
Dipalmitoyl PhosphatidylglycerolGlycerophospholipidComprises two palmitic acid chains; often used in membranes
CardiolipinGlycerophospholipidContains four fatty acid chains; critical for mitochondrial membranes

Distearoyl phosphatidylglycerol is unique due to its saturated fatty acid composition, which imparts distinct physical properties such as increased rigidity compared to unsaturated variants like dioleoyl phosphatidylglycerol. This characteristic influences its applications in drug delivery and membrane studies .

XLogP3

14.3

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

4271ZA8WXO

Wikipedia

Distearoyl phosphatidylglycerol

Dates

Modify: 2023-08-15
1. S. Girod de Bentzmann “Distearoyl phosphatidylglycerol liposomes improve surface and transport properties of CF mucus” European RespiratoryJournal, vol. 6 pp. 1156-1161, 19932. S. Vaena de Avalos et al. “The phosphatidylglycerol/cardiolipin biosynthetic pathway is required for the activation of inositol phosphosphingolipidphospholipase C, Isc1p, during growth of Saccharomyces cerevisiae” Journal of Biological Chemistry, Vol. 280(8) pp. 7170-7177, 20043. M. Hagio et al. “Phosphatidylglycerol is Essential for the Development of Thylakoid Membranes in Arabidopsis thaliana” Plant & Cell Physiology, Vol.43(12), pp. 1456-1464, 20024. A. Samad et al. “Liposomal Drug Delivery Systems: An Update Review” Current Drug Delivery, vol. 4 pp. 297-305, 20075. J. Miñones Jr. et al. “Amphotericin B-Dipalmitoyl Phosphatidyl Glycerol Interactions Responsible for the Reduced Toxicity of Liposomal Formulations:A Monolayer Study” Langmuir, vol. 18 pp. 8601-8608, 2002

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